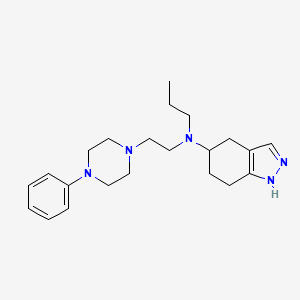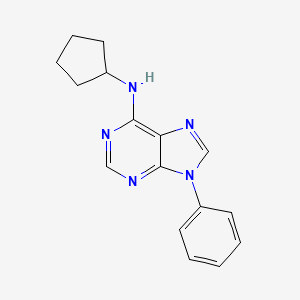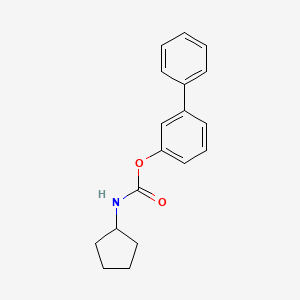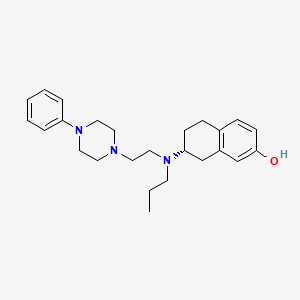
N-(2-(4-Phenylpiperazin-1-yl)ethyl)-N-propyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-189, also known as N-Desmethyl Doxycycline, is a derivative of doxycycline. It is a tetracycline antibiotic that has been modified to enhance its properties. The molecular formula of D-189 is C21H22N2O8, and it has a molecular weight of 430.41 g/mol . This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-189 involves the modification of doxycycline. The process typically includes the demethylation of doxycycline to produce N-Desmethyl Doxycycline. This can be achieved through various chemical reactions, including the use of demethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of D-189 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction conditions to ensure the consistent production of the compound. The industrial methods also include purification steps to obtain D-189 in its pure form.
Chemical Reactions Analysis
Types of Reactions: D-189 undergoes several types of chemical reactions, including:
Oxidation: D-189 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in D-189.
Substitution: D-189 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
D-189 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of tetracyclines.
Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Explored for its potential use in treating bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
Mechanism of Action
The mechanism of action of D-189 involves its interaction with bacterial ribosomes. D-189 binds to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. This action prevents the growth and replication of bacterial cells, leading to their eventual death. The compound’s ability to inhibit protein synthesis is crucial for its antibacterial activity.
Comparison with Similar Compounds
Doxycycline: The parent compound from which D-189 is derived.
Minocycline: Another tetracycline antibiotic with similar antibacterial properties.
Tetracycline: The original compound in the tetracycline class of antibiotics.
Comparison: D-189 is unique due to its specific structural modifications, which enhance its antibacterial activity and reduce potential side effects compared to its parent compound, doxycycline. The demethylation process gives D-189 distinct properties that make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C22H33N5 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyl-4,5,6,7-tetrahydro-1H-indazol-5-amine |
InChI |
InChI=1S/C22H33N5/c1-2-10-26(21-8-9-22-19(17-21)18-23-24-22)14-11-25-12-15-27(16-13-25)20-6-4-3-5-7-20/h3-7,18,21H,2,8-17H2,1H3,(H,23,24) |
InChI Key |
LHOJVHKKDRWEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2)C3CCC4=C(C3)C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene](/img/structure/B10848028.png)
![d[Leu4,Orn8]VP](/img/structure/B10848036.png)
![d[Leu4,Dap8]VP](/img/structure/B10848037.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10848040.png)
![d[Orn4,Lys8]VP](/img/structure/B10848045.png)
![d[Leu4]AVP](/img/structure/B10848053.png)

![d[Orn4,Orn8]VP](/img/structure/B10848068.png)


![cypate-[(RGD)3-NH2]2](/img/structure/B10848099.png)

![(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol](/img/structure/B10848112.png)

